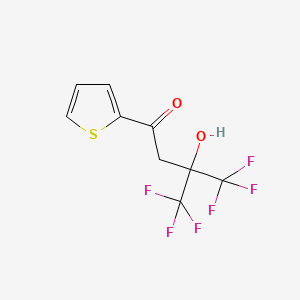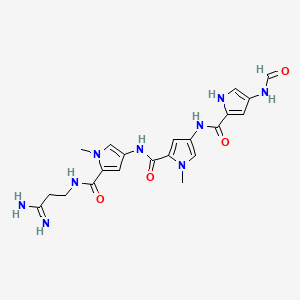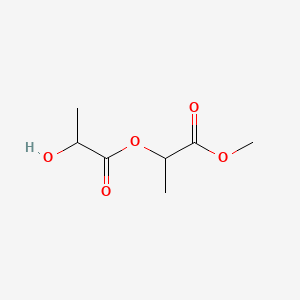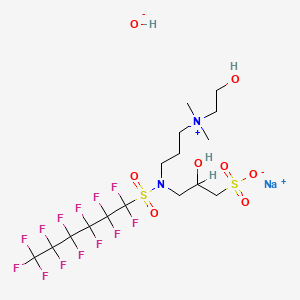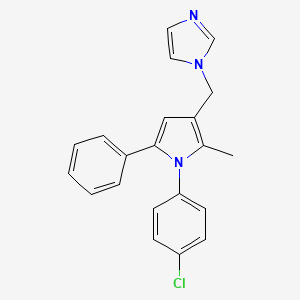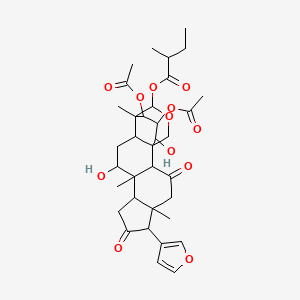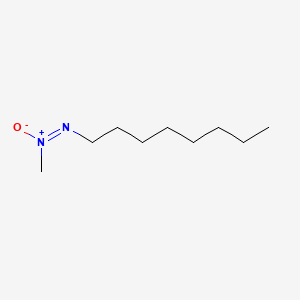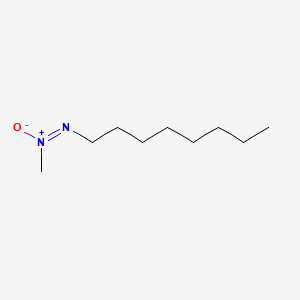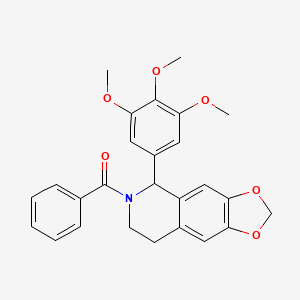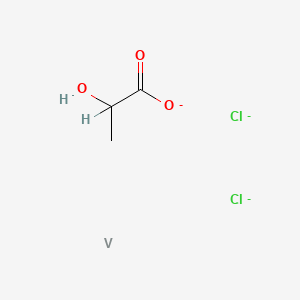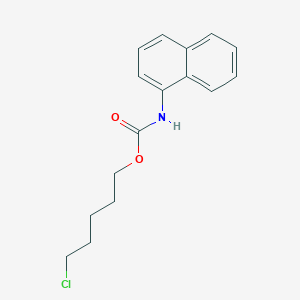
5-Chloropentyl naphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropentyl naphthalen-1-ylcarbamate is a synthetic compound known for its structural complexity and potential applications in various fields. It is a derivative of naphthalene and carbamate, characterized by the presence of a chloropentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalene-1-ylcarbamate with 5-chloropentyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloropentyl group .
Scientific Research Applications
5-Chloropentyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloropentyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropentyl naphthalen-1-ylcarbamate: Similar in structure but with a fluorine atom instead of chlorine.
5-Chloropentyl indole-3-carboxylate: Another compound with a chloropentyl group but different core structure.
5-Chloropentyl naphthalen-1-ylcarboxamide: Similar structure but with a carboxamide group instead of carbamate
Uniqueness
Its chloropentyl group, in particular, allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
6947-82-6 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
5-chloropentyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H18ClNO2/c17-11-4-1-5-12-20-16(19)18-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,19) |
InChI Key |
OMYNABFEZGBTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




